N-(4-chlorobenzyl)-6-(methoxymethyl)-2-methyl-4-pyrimidinamine
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Description
N-(4-chlorobenzyl)-6-(methoxymethyl)-2-methyl-4-pyrimidinamine is a useful research compound. Its molecular formula is C14H16ClN3O and its molecular weight is 277.75. The purity is usually 95%.
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Scientific Research Applications
Antiviral Activity
N-(4-chlorobenzyl)-6-(methoxymethyl)-2-methyl-4-pyrimidinamine and its derivatives have been explored for their antiviral activities. Studies have demonstrated that certain pyrimidine derivatives, which are structurally similar to this compound, show significant inhibition of retrovirus replication in cell cultures. For instance, some derivatives have shown pronounced antiretroviral activity comparable to reference drugs, highlighting their potential in HIV and other retroviral treatments (Hocková et al., 2003).
Crystal Structure Analysis
The crystal structure and electronic properties of pyrimidine derivatives, including those similar to this compound, have been a subject of research. These studies provide insights into the molecular structure and potential interactions of these compounds, which can be crucial for understanding their behavior in biological systems and potential therapeutic applications (Brennan et al., 1986).
Synthesis and Evaluation in Medicinal Chemistry
Research has been conducted on the synthesis of various pyrimidine derivatives and evaluating their potential in medicinal chemistry. These studies include the synthesis of molecules for potential use as agrochemicals or medicinal compounds, which reflects the versatile applications of pyrimidine derivatives in various fields of chemistry and pharmacology (Ghelfi et al., 2003).
Anticancer Activity
Studies have also explored the potential of pyrimidine derivatives in cancer treatment. For example, research on certain compounds structurally similar to this compound has shown marked inhibition against various human cancer cell lines, indicating promising anticancer activity (Huang et al., 2020).
Imaging and Receptor Binding Studies
Pyrimidine derivatives have been investigated for their potential in imaging and receptor binding studies. This includes research on compounds with structural similarities to this compound for use in positron emission tomography (PET) imaging and their binding to specific receptors in the brain, which can be valuable in neuroscientific research and diagnostics (Zhang et al., 2002).
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-6-(methoxymethyl)-2-methylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c1-10-17-13(9-19-2)7-14(18-10)16-8-11-3-5-12(15)6-4-11/h3-7H,8-9H2,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNACRKQTJHILLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NCC2=CC=C(C=C2)Cl)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201323001 |
Source
|
Record name | N-[(4-chlorophenyl)methyl]-6-(methoxymethyl)-2-methylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201323001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
34.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666261 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478043-18-4 |
Source
|
Record name | N-[(4-chlorophenyl)methyl]-6-(methoxymethyl)-2-methylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201323001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.